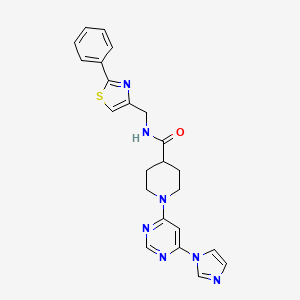

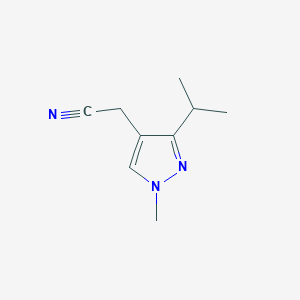

![molecular formula C12H13NO2S B2357582 3-Amino-4-metilbenzo[b]tiofeno-2-carboxilato de etilo CAS No. 181284-94-6](/img/structure/B2357582.png)

3-Amino-4-metilbenzo[b]tiofeno-2-carboxilato de etilo

Descripción general

Descripción

Ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields such as medicinal chemistry, organic synthesis, and material science. This compound, in particular, has garnered interest due to its potential biological activities and applications in scientific research.

Aplicaciones Científicas De Investigación

Ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.

Mecanismo De Acción

Target of Action

Ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate is a compound that has been shown to interact with Indium (In³⁺) ions . This interaction is highly sensitive and selective, making it a potential target for the compound’s action .

Mode of Action

The compound exhibits a ratiometric response to In³⁺ in DMF/H₂O tris buffer solution . This means that the compound changes its behavior in a way that is proportional to the concentration of In³⁺ present. The compound also exhibits a colorimetric/fluorescent dual-channel response to In³⁺ , indicating that it can change its color and fluorescence properties in response to the presence of In³⁺.

Biochemical Pathways

Thiophene derivatives, the class of compounds to which it belongs, have been shown to exhibit a variety of biological effects . These include anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . These effects suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

The compound’s interaction with in³⁺ suggests that it may be absorbed and distributed in areas where in³⁺ is present

Result of Action

The result of the compound’s action is a change in its color and fluorescence properties in response to the presence of In³⁺ . This suggests that the compound could potentially be used as a sensor for In³⁺, providing a visual and fluorescent signal when In³⁺ is present .

Action Environment

The compound’s action is influenced by the presence of In³⁺ in its environment . The compound exhibits a ratiometric response to In³⁺, meaning that its behavior changes in proportion to the concentration of In³⁺ present . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors that affect the concentration of In³⁺.

Análisis Bioquímico

Biochemical Properties

Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary significantly depending on the specific structure of the thiophene derivative .

Cellular Effects

Thiophene derivatives have been reported to exhibit a variety of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiophene derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method includes the reaction of 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate in the presence of triethylamine . The reaction is carried out under microwave-assisted conditions to yield the desired product with high efficiency .

Industrial Production Methods

Industrial production of thiophene derivatives, including ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate, often employs large-scale condensation reactions. These reactions are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and high-throughput screening to identify optimal reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or carboxylate positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate

- Ethyl 5-[(2-chlorobenzoyl)amino]-3-methylbenzo[b]thiophene-2-carboxylate

- Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives

Uniqueness

Ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl and amino groups enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound for various applications .

Propiedades

IUPAC Name |

ethyl 3-amino-4-methyl-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-3-15-12(14)11-10(13)9-7(2)5-4-6-8(9)16-11/h4-6H,3,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRKGSZJGFPMFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC=C2S1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

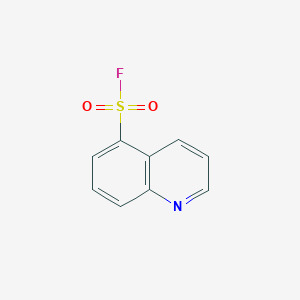

![3-[(2,6-Dichlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole](/img/structure/B2357505.png)

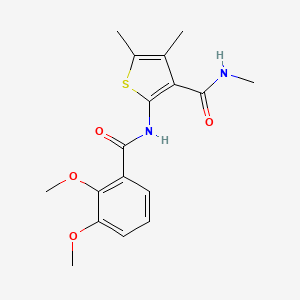

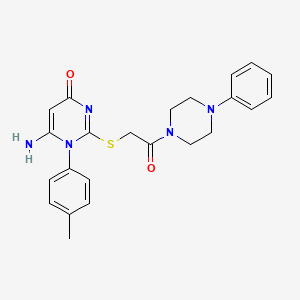

![ethyl 2-[2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2357506.png)

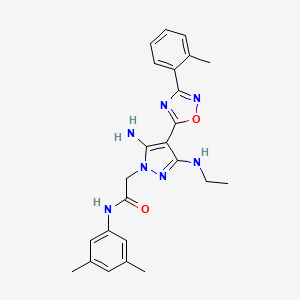

![(S)-5-Amino-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one](/img/structure/B2357507.png)

![6-(1H-pyrazol-1-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2357513.png)

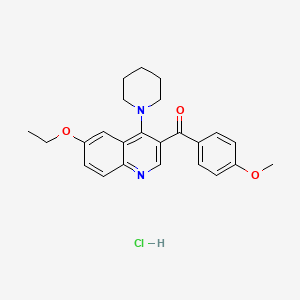

![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2357514.png)

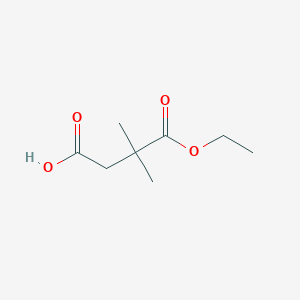

![2-[(2,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2357522.png)